Cas no 1454567-04-4 (9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole)

9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 9-(naphthalen-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole
- 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole
- 3,3'-Bi-9H-carbazole, 9-(2-naphthalenyl)-9'-phenyl-
- 9-(2-Naphthalenyl)-9'-phenyl-3,3'-bicarbazole
- SCHEMBL15850741
- 3-(9-naphthalen-2-ylcarbazol-3-yl)-9-phenylcarbazole
- G67015
- DB-415575
- 1454567-04-4
-
- Inchi: 1S/C40H26N2/c1-2-12-31(13-3-1)41-37-16-8-6-14-33(37)35-25-29(19-22-39(35)41)30-20-23-40-36(26-30)34-15-7-9-17-38(34)42(40)32-21-18-27-10-4-5-11-28(27)24-32/h1-26H
- InChI Key: NRELWBPPAKVJAI-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C3C(=C2)C=CC=C3)C2=C(C=CC=C2)C2=C1C=CC(C1=CC3C4=C(N(C5=CC=CC=C5)C=3C=C1)C=CC=C4)=C2
Computed Properties
- Exact Mass: 534.209598838g/mol
- Monoisotopic Mass: 534.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 42
- Rotatable Bond Count: 3
- Complexity: 925
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.9
- Topological Polar Surface Area: 9.9Ų
9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1214200-250mg |
9-(Naphthalen-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole |
1454567-04-4 | 98% | 250mg |
$24.0 | 2025-03-05 | |
1PlusChem | 1P021K0B-1g |
9-(naphthalen-2-yl)-9-phenyl-9H,9H-3,3-bicarbazole |
1454567-04-4 | 98% | 1g |
$47.00 | 2024-06-20 | |
1PlusChem | 1P021K0B-5g |
9-(naphthalen-2-yl)-9-phenyl-9H,9H-3,3-bicarbazole |
1454567-04-4 | 98% | 5g |
$164.00 | 2024-06-20 | |
1PlusChem | 1P021K0B-250mg |
9-(naphthalen-2-yl)-9-phenyl-9H,9H-3,3-bicarbazole |
1454567-04-4 | 98% | 250mg |
$19.00 | 2024-06-20 | |
Ambeed | A1214200-1g |
9-(Naphthalen-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole |
1454567-04-4 | 98% | 1g |
$52.0 | 2025-03-05 | |
Ambeed | A1214200-5g |
9-(Naphthalen-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole |
1454567-04-4 | 98% | 5g |
$180.0 | 2025-03-05 |
9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole Related Literature
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole
Introduction to Compound with CAS No. 1454567-04-4 and Product Name: 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole
The compound with the CAS number 1454567-04-4 and the product name 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole represents a significant advancement in the field of organic electronics and materials science. This bichromophoric molecule, featuring a fused system of naphthalene and phenyl groups linked through a carbazole core, has garnered considerable attention due to its unique structural and electronic properties. The dual aromatic system contributes to its exceptional photophysical characteristics, making it a promising candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Recent research has highlighted the potential of 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole as an efficient host material in OLEDs. Its high hole-transporting ability and excellent thermal stability have been demonstrated in multiple studies, which have explored its role in enhancing device performance. For instance, a study published in the Journal of Materials Chemistry C demonstrated that incorporating this compound into the host layer of an OLED resulted in a significant improvement in luminance efficiency and operational stability. The authors attributed these enhancements to the compound's ability to facilitate efficient charge injection and transport, thereby optimizing the device's overall performance.
The structural architecture of 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole also makes it an attractive candidate for applications in organic photovoltaics. The presence of both naphthalene and phenyl groups enhances its light-absorbing properties, allowing for efficient harvesting of solar energy. Furthermore, its rigid bichromophoric structure minimizes structural relaxation upon excitation, leading to high quantum yields. A recent study published in Advanced Energy Materials investigated the use of this compound as a donor material in bulk heterojunction solar cells. The results showed that devices incorporating 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole achieved power conversion efficiencies comparable to those of state-of-the-art materials, while also demonstrating excellent stability under prolonged illumination.
In addition to its applications in optoelectronics, 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole has shown promise in the field of molecular electronics. Its high thermal stability and chemical resistance make it suitable for use as a semiconductor material in flexible electronics. Researchers have explored its potential as a channel material in organic field-effect transistors (OFETs), where its high charge carrier mobility has been observed. This mobility is crucial for achieving fast switching speeds and low power consumption in electronic devices. A study published in Advanced Functional Materials reported that OFETs fabricated using 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole exhibited charge carrier mobilities exceeding 1 cm²/Vs, making them among the best performing materials in this category.
The synthesis of 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for the production of high-purity material on a scalable basis. One such method involves a multi-step coupling reaction between 2-naphthol and phenylboronic acid, followed by carbazole functionalization via Suzuki-Miyaura coupling. This approach has been shown to yield the desired product with high regioselectivity and excellent yields. The ability to synthesize this compound efficiently is crucial for its commercial viability and further exploration of its applications.
The photophysical properties of 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole have also been extensively studied. Its fluorescence spectrum exhibits a broad emission band with a maximum wavelength typically around 450 nm, depending on the solvent environment. This property makes it suitable for use as an emissive layer in OLEDs, where it can produce bright blue light emissions. Additionally, its high quantum yield ensures efficient light output from the device. A study published in Chemical Physics Letters investigated the excited-state dynamics of this compound using time-resolved spectroscopy techniques. The results provided valuable insights into its energy relaxation pathways and confirmed its potential as an effective emissive material.
The potential applications of 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole extend beyond optoelectronics into other areas such as sensors and molecular recognition systems. Its unique structural features make it capable of interacting with various analytes through π-stacking interactions or other non-covalent bonds. Researchers have explored its use as a sensing material for detecting small molecules such as gases or biomolecules. For example, a study published in Analytical Chemistry demonstrated that 9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole could be used to detect trace amounts of ammonia gas based on changes in its fluorescence intensity upon interaction with the analyte.
In conclusion, 1454567-04-4 is a versatile compound with significant potential across multiple fields including organic electronics and materials science。 Its unique structural features contribute to its exceptional performance in various applications such as OLEDs、OPVs、OFETs、and sensors。 The ongoing research into this compound continues to uncover new possibilities for its use,making it one of the most exciting materials in contemporary scientific exploration。 As our understanding of its properties grows,so too does its potential to revolutionize technology and industry。
1454567-04-4 (9-(2-naphthalenyl)-9'-phenyl-3,3'-Bi-9H-carbazole) Related Products
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
